molecular formula C26H20ClN3OS B2867884 3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-06-1

3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2867884
CAS RN: 2034373-06-1
M. Wt: 457.98
InChI Key: XESXOVJNBYCRNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4-one core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thioether group ((4-chlorobenzyl)thio) might be susceptible to oxidation, and the pyrimidinone ring could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the pyrimidinone ring might make the compound somewhat polar, which could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

Research into compounds with a similar structural framework to "3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" has demonstrated significant efforts in the synthesis of novel derivatives and evaluation of their biological activities. For instance, Al-Haiza, Mostafa, and El-kady (2003) detailed the synthesis of various pyrimidine derivatives, showcasing the potential for antimicrobial applications Al-Haiza, M. A., Mostafa, M. S., & El-kady, M. (2003). Similarly, other studies have focused on creating new compounds to explore their antimicrobial and anti-inflammatory potentials, indicating a broad interest in leveraging such chemical frameworks for therapeutic purposes.

Structural and Electronic Properties Analysis

The exploration of thiopyrimidine derivatives, including studies on their structural parameters, electronic, linear, and nonlinear optical properties, demonstrates the potential of such compounds in nonlinear optics (NLO) and medicinal applications. For example, Hussain et al. (2020) conducted a comprehensive analysis using DFT/TDDFT to study phenyl pyrimidine derivatives, highlighting their significant NLO character and recommending them for optoelectronic applications Hussain, A. et al. (2020).

Antitumor and Antifolate Research

The compound's structural similarity to pyrrolo[2,3-d]pyrimidines has directed research towards its antitumor and antifolate applications. Gangjee et al. (2005) designed and synthesized derivatives acting as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing the scaffold's utility in antitumor agent development Gangjee, A. et al. (2005). This indicates a strong potential for compounds within this chemical framework to contribute to cancer therapy research.

Antimicrobial and Anti-inflammatory Properties

Several studies have synthesized and evaluated derivatives for their antimicrobial and anti-inflammatory properties, revealing promising biological activities. For example, research by Selvam et al. (2012) on thiazolopyrimidine derivatives demonstrated significant antinociceptive and anti-inflammatory activities, suggesting potential therapeutic applications Selvam, T. et al. (2012).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential as a kinase inhibitor or to explore other possible biological activities .

properties

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESXOVJNBYCRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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